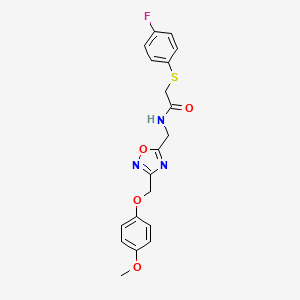

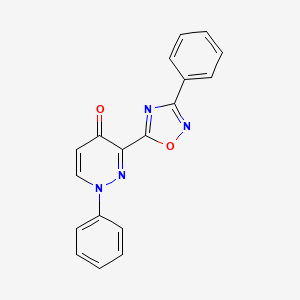

![molecular formula C23H23FN6O2 B2538022 1-乙基-5-{2-[4-(4-氟苯基)哌嗪-1-基]-2-氧代乙基}[1,2,4]三唑并[4,3-a]喹喔啉-4(5H)-酮 CAS No. 1358048-46-0](/img/structure/B2538022.png)

1-乙基-5-{2-[4-(4-氟苯基)哌嗪-1-基]-2-氧代乙基}[1,2,4]三唑并[4,3-a]喹喔啉-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

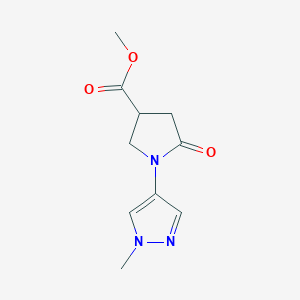

The compound "1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one" is a derivative of the 1,2,4-triazoloquinoxaline family, which has been extensively studied for its potential biological activities. Research has shown that derivatives of 1,2,4-triazoloquinoxaline exhibit a range of pharmacological properties, including acting as antagonists to the human A3 adenosine receptor (hA3 AR) , possessing anticancer activity , and demonstrating antimicrobial effects .

Synthesis Analysis

The synthesis of 1,2,4-triazoloquinoxaline derivatives typically involves multi-step reactions starting from various precursors. For instance, the parent 1,2,4-triazolo[1,5-a]quinoxaline can be synthesized from ethyl N^1(2-nitrophenyl)-N^3-ethoxalyloxamidrazonate, leading to key intermediates such as diethyl 1-(2-nitrophenyl)-1,2,4-triazole-3,5-dicarboxylate. This intermediate undergoes cyclization, hydrolysis, decarboxylation, reduction, and dehydrogenation to yield the final product . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoloquinoxaline derivatives is characterized by a tricyclic heteroaromatic system that can be modified at various positions to enhance selectivity and potency for biological targets. For example, the introduction of a (hetero)aryl moiety at position-2 has been shown to produce potent hA3 AR antagonists . The presence of substituents such as the 4-fluorophenyl group and piperazine ring in the compound of interest suggests potential for increased receptor binding affinity and selectivity.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazoloquinoxaline derivatives is influenced by the substituents attached to the core structure. For instance, the introduction of urea derivatives to the quinoxaline moiety has been explored to enhance anticancer activity . The compound , with its complex substituents, may also participate in various chemical reactions, potentially leading to the formation of new derivatives with distinct biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoloquinoxaline derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for their pharmacokinetic profile and therapeutic application. The specific properties of the compound "1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one" are not provided in the papers, but can be inferred to some extent from the known properties of related compounds .

科学研究应用

微波辅助合成和生物活性

该化合物是探索微波辅助合成含有不同酸部分的杂化分子的研究的一部分,研究其抗菌、抗脂肪酶和抗脲酶活性。一些衍生物对各种微生物显示出良好至中等的抗菌活性,表明有潜力作为抗菌剂进一步探索 (Başoğlu 等,2013)。

双环衍生物的拮抗活性

另一项研究的重点是合成双环衍生物,包括 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物,以测试 5-HT2 和 α 1 受体拮抗活性。这项研究表明该化合物在开发针对这些受体相关疾病的治疗方法方面具有潜力 (Watanabe 等,1992)。

抗癌活性

设计并合成了一系列 1,2,4-三唑并[4,3-a]-喹啉衍生物,针对抗癌活性必不可少的结构要求。某些衍生物对人神经母细胞瘤和结肠癌细胞系显示出显着的细胞毒性,突出了该化合物在癌症治疗中的潜力 (Reddy 等,2015)。

抗菌活性

合成新的 1,2,4-三唑衍生物及其抗菌活性评估一直是研究的重要领域。这些研究产生了对各种微生物具有良好或中等活性的化合物,表明该化合物在开发新的抗菌剂方面具有实用性 (Bektaş 等,2007)。

作为多功能剂的合成和评估

基于这种化学结构的化合物已被合成并评估为乙酰胆碱酯酶抑制剂,显示出作为阿尔茨海默病治疗剂的希望。这些化合物的多靶点特性,包括抑制 Aβ 聚集和抗氧化活性,强调了其在神经退行性疾病治疗应用中的潜力 (Kumar 等,2016)。

作用机制

Piperazine derivatives

Piperazine is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

1,2,4-Triazole derivatives

1,2,4-Triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .

Indole derivatives

Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

生化分析

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .

Cellular Effects

The cellular effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one are not yet fully known. It is possible that this compound could influence cell function by interacting with various cellular pathways . For example, it might affect gene expression or cellular metabolism, potentially influencing cell signaling pathways .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one in laboratory settings are not yet fully known. It is possible that this compound could have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one at different dosages in animal models are not yet fully known. It is possible that this compound could have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is involved in are not yet fully known. It is possible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one within cells and tissues are not yet fully known. It is possible that this compound could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is not yet fully known. It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN6O2/c1-2-20-25-26-22-23(32)29(18-5-3-4-6-19(18)30(20)22)15-21(31)28-13-11-27(12-14-28)17-9-7-16(24)8-10-17/h3-10H,2,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHXTXAMNLOGCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2537949.png)

![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B2537955.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)